molecular formula C8H12Br2N2 B6187940 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide CAS No. 2639412-64-7

3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide

Cat. No.: B6187940
CAS No.: 2639412-64-7
M. Wt: 296
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Description

3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is an organic compound that features a bromomethyl group attached to a cyclobutyl-substituted pyrazole ring

Properties

CAS No.

2639412-64-7

Molecular Formula

C8H12Br2N2

Molecular Weight

296

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 1-cyclobutyl-1H-pyrazole with bromomethane in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include hydroxylated and carbonylated derivatives.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclobutyl-pyrazole core provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    3-(bromomethyl)-1H-pyrazole: Lacks the cyclobutyl group, making it less sterically hindered.

    1-cyclobutyl-1H-pyrazole: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.

Uniqueness

3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is unique due to the presence of both the bromomethyl and cyclobutyl groups, which confer distinct reactivity and binding properties

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